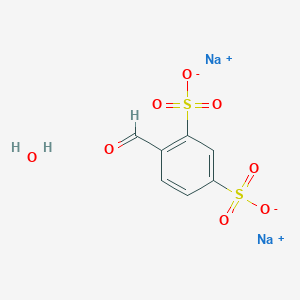
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate
Vue d'ensemble
Description
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate, also known as Benzaldehyde 2,4-disulfonic acid disodium salt or Sodium 4-formylbenzene-1,3-disulfonate, is a chemical compound with the linear formula HCOC6H3(SO3Na)2 · xH2O . It has a molecular weight of 310.21 on an anhydrous basis . This compound is used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices .
Molecular Structure Analysis
The linear formula of 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is HCOC6H3(SO3Na)2 · xH2O . The compound’s molecular weight is 310.21 on an anhydrous basis .Chemical Reactions Analysis
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is used in the synthesis of polymer electrolyte membranes . These membranes are crucial components of electrochemical devices .Physical And Chemical Properties Analysis
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate appears as a white, off-white, or yellow powder or crystals . It has a density of 0.79 g/mL at 20 °C .Applications De Recherche Scientifique
Spin Trapping in Mitochondria
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate has been utilized in the detection of superoxide radicals produced by rat heart mitochondria. Tiron, a derivative of this compound, has been used as a spin trap in the presence of oxidative phosphorylation uncouplers, highlighting its potential in mitochondrial studies (Ledenev, Popova, Konstantinov, & Ruuge, 1985).
Fuel Cell Applications
This compound has been instrumental in the development of membranes for direct methanol fuel cells (DMFCs). The sulfonated poly(vinyl alcohol) (SPVA) with a high degree of sulfonation synthesized from this compound exhibited excellent proton conductivity and low methanol permeability. This suggests potential advantages for its use in DMFC applications (Tseng, Ye, Kao, Joseph, Shen, Rick, & Hwang, 2011).
Catalytic Applications
A new calcium(II) complex synthesized from this compound has shown efficient catalysis in the oxidation of benzylic alcohol. This highlights its potential in catalytic applications, particularly in the conversion of benzyl alcohol to benzaldehyde with high selectivity (Tai, Li, & Liu, 2018).
Proton Exchange Membrane Research
Research involving aromatic polymer proton exchange membranes used this compound as a sulfonated monomer. These membranes have shown promise in new energy fields like portable power equipment and electric vehicles due to their excellent performance characteristics (Gao, Zhang, Zhong, & Daneshfar, 2020).
Synthesis of N-Benzyl Sulfonated Derivatives
This compound was also used in the synthesis of N-benzyl derivatives of chitosan, showcasing its role in chemical synthesis and modification of natural polymers (Crini, Torri, Guerrini, Morcellet, Weltrowski, & Martel, 1997).
Organic/Inorganic Membrane Development
In the field of organic/inorganic membrane development, this compound has been used in the synthesis of membranes with high proton conductivity, relevant for applications in direct methanol fuel cells (Solanki, Mishra, & Murthy, 2016).
Safety and Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is used in the synthesis of polymer electrolyte membranes . These membranes are crucial components of electrochemical devices . Therefore, the future directions of this compound could be closely tied to the development and advancement of electrochemical devices.
Mécanisme D'action
Target of Action
It is used in the synthesis of polymer electrolyte membranes , which suggests that it may interact with specific components of these membranes.
Mode of Action
Given its use in the synthesis of polymer electrolyte membranes , it is likely that it participates in chemical reactions that lead to the formation of these membranes.
Result of Action
Its use in the synthesis of polymer electrolyte membranes indicates that it contributes to the formation of these membranes, which play crucial roles in electrochemical devices .
Propriétés
IUPAC Name |
disodium;4-formylbenzene-1,3-disulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S2.2Na.H2O/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;;/h1-4H,(H,9,10,11)(H,12,13,14);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQVLWZGODFIH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589954 | |
| Record name | Sodium 4-formylbenzene-1,3-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate | |
CAS RN |
207291-88-1 | |
| Record name | Sodium 4-formylbenzene-1,3-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-formylbenzene-1,3-disulphonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



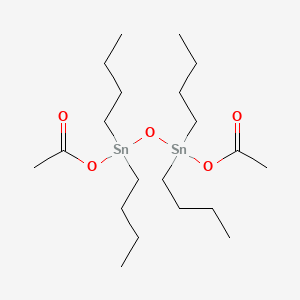
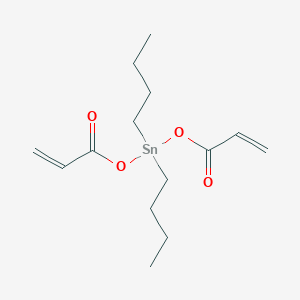
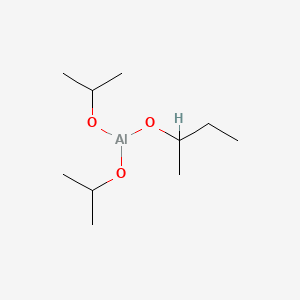





![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)
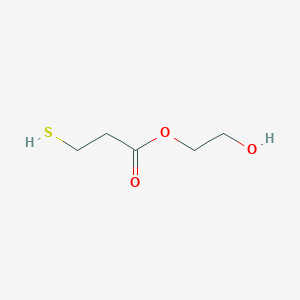



![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)